3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine
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Overview
Description
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is a complex organic compound with the molecular formula C14H10Br2ClN It is a derivative of benzo[5,6]cyclohepta[1,2-b]pyridine, characterized by the presence of bromine, chlorine, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzo[5,6]cyclohepta[1,2-b]pyridine precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: A related compound with similar structural features but different functional groups.
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another derivative with a single bromine atom.
Uniqueness
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is unique due to the presence of two bromine atoms and one chlorine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C14H11Br2ClN2 |
---|---|
Molecular Weight |
402.51 g/mol |
IUPAC Name |
6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-14-amine |
InChI |
InChI=1S/C14H11Br2ClN2/c15-9-3-8-2-1-7-4-11(17)14(18)13(16)10(7)5-12(8)19-6-9/h3-4,6H,1-2,5,18H2 |
InChI Key |
BUHPGQXINPYPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC3=C(C(=C(C=C31)Cl)N)Br)N=CC(=C2)Br |
Origin of Product |
United States |
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